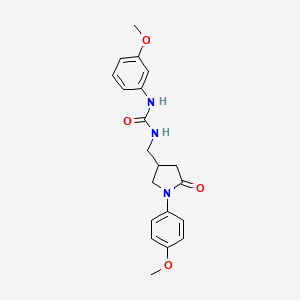

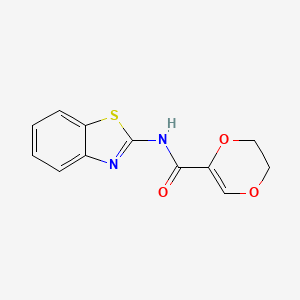

![molecular formula C16H17N3O2S B2369459 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436182-99-8](/img/structure/B2369459.png)

3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide, also known as MTB, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. MTB is a member of the thiazole family of compounds and is characterized by its unique chemical structure, which includes a thiazole ring and an amide group.

Scientific Research Applications

Anticancer Potential

Research has explored the synthesis and evaluation of benzamide derivatives, including those with thiazolyl groups, for their anticancer activity. For instance, a study conducted by Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer cells, demonstrating significant anticancer activities in comparison to the reference drug etoposide. This highlights the potential of thiazolyl benzamides in anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Supramolecular Gelation

Another intriguing application is in the field of supramolecular chemistry, where N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation properties. Yadav and Ballabh (2020) synthesized a series of these derivatives to study their gelation behavior with ethanol/water and methanol/water mixtures. The study aimed to understand the influence of methyl functionality and non-covalent interactions on gelation, revealing that certain derivatives displayed stable gelation properties, hinting at potential applications in materials science (Yadav & Ballabh, 2020).

Corrosion Inhibition

Benzothiazole derivatives, including those similar in structure to 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide, have also been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives to evaluate their effectiveness in inhibiting steel corrosion in acidic environments. Their findings demonstrated that these compounds could provide significant protection against corrosion, suggesting their utility in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antiviral Activities

The benzamide-based heterocyclic compounds have also shown promise in antiviral activities. A study by Hebishy, Salama, and Elgemeie (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against the avian influenza virus. This suggests the potential of such compounds in developing new antiviral medications (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, influencing various physiological functions and pathological conditions.

Mode of Action

The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, leading to changes in receptor activity .

Biochemical Pathways

The compound’s interaction with mGlu5 receptors affects the phosphoinositide (PI) hydrolysis pathway . This pathway is involved in various cellular processes, including cell growth and differentiation.

Pharmacokinetics

The compound exhibits high affinity (Kd = 20 ± 2.7 nM) and saturable binding (Bmax = 487 ± 48 fmol/mg protein) to mGlu5 receptors . Its in vivo administration revealed 12-fold higher binding in the hippocampus (an area enriched in mGlu5 receptors) relative to the cerebellum (an area with few mGlu5 receptors) in rats .

Result of Action

The compound’s action results in the reduction of mGlu5 receptor activity , which can influence various cellular processes. For instance, it has been shown to block increases in PI hydrolysis evoked by the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine (CHPG) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of certain solvents . It is slightly soluble in methanol, but less soluble in water or ethanol . It cannot be completely dissolved in ether, acetone, or ethyl acetate, but it is soluble in DMSO . These factors can influence the compound’s bioavailability and its ability to reach and interact with its target receptors.

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-3-15(20)17-7-8-18-16(21)13-6-4-5-12(9-13)14-10-22-11(2)19-14/h3-6,9-10H,1,7-8H2,2H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPJYCOBFSDXPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCNC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)

![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)

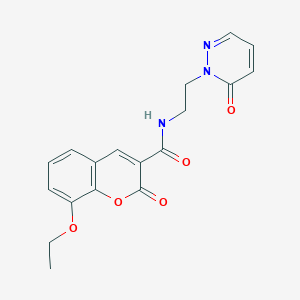

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)